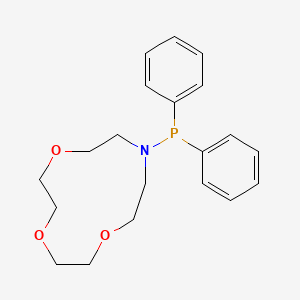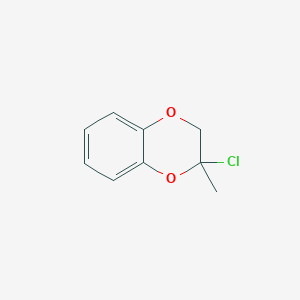
2-Chloro-2-methyl-2,3-dihydro-1,4-benzodioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2-methyl-2,3-dihydro-1,4-benzodioxine is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzodioxine, characterized by the presence of a chlorine atom and a methyl group attached to the dioxine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methyl-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 2-chloro-1,4-benzoquinone with methanol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by a methoxy group, followed by cyclization to form the dioxine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Chloro-2-methyl-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various substituted benzodioxines, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Chloro-2-methyl-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-2-methyl-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
類似化合物との比較
Similar Compounds
1,4-Benzodioxane: A structurally similar compound without the chlorine and methyl substituents.
2-Chloro-1,4-benzoquinone: Shares the chloro substituent but lacks the dioxine ring.
2-Methyl-1,4-benzoquinone: Contains the methyl group but differs in the overall structure.
Uniqueness
2-Chloro-2-methyl-2,3-dihydro-1,4-benzodioxine is unique due to the combination of its chlorine and methyl substituents on the dioxine ring. This structural feature imparts distinct chemical reactivity and potential biological activities compared to its analogs .
特性
CAS番号 |
91933-95-8 |
|---|---|
分子式 |
C9H9ClO2 |
分子量 |
184.62 g/mol |
IUPAC名 |
3-chloro-3-methyl-2H-1,4-benzodioxine |
InChI |
InChI=1S/C9H9ClO2/c1-9(10)6-11-7-4-2-3-5-8(7)12-9/h2-5H,6H2,1H3 |
InChIキー |
BCJHWDKIWARSFZ-UHFFFAOYSA-N |
正規SMILES |
CC1(COC2=CC=CC=C2O1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


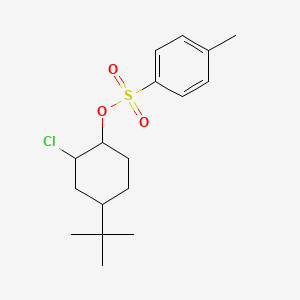

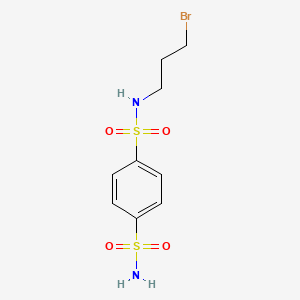
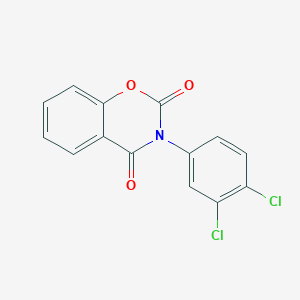
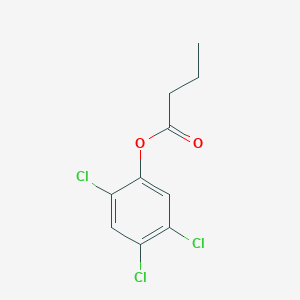

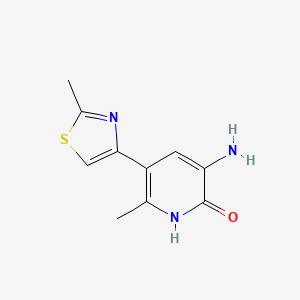

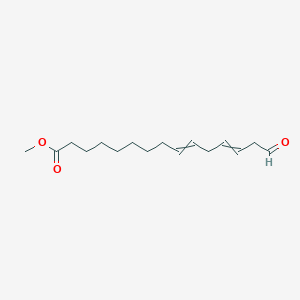
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B14356022.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)
![(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B14356032.png)
